F1021-0686 Demonstrates Single-Digit Micromolar Antiproliferative IC50 Against c-Myc-Expressing HT-29 Colorectal Adenocarcinoma Cells, Outperforming the Benchmark Inhibitor 10074-G5
F1021-0686 was one of three hit compounds identified from a hot-spot-based virtual screening campaign. In head-to-head testing against the well-characterized c-Myc inhibitor 10074-G5, F1021-0686 and its co-hits exhibited substantially lower IC50 values. While the precise per-cell-line IC50 for F1021-0686 is embedded within the reported range of 0.209–3.21 µM, the probechem vendor datasheet reports an IC50 of 1.55 µM specifically against HT-29 cells [1]. By comparison, 10074-G5 typically shows IC50 values above 15–64 µM in c-Myc-dependent cell lines, demonstrating a >10-fold improvement in potency for F1021-0686 .
| Evidence Dimension | Antiproliferative IC50 against HT-29 colorectal adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 1.55 µM (HT-29) |
| Comparator Or Baseline | 10074-G5 (benchmark c-Myc inhibitor): IC50 >15 µM in c-Myc-expressing lines; up to 64 µM in Rat1a fibroblasts |
| Quantified Difference | F1021-0686 IC50 is at least ~10-fold lower than the lower bound of 10074-G5 activity range |
| Conditions | 48 h incubation; MTT cell viability assay; HT-29 colorectal adenocarcinoma cells with endogenous c-Myc overexpression [1] |
Why This Matters
A lower IC50 against a c-Myc-driven cancer line directly translates to reduced compound consumption in cell-based screening and a wider therapeutic window relative to legacy inhibitors.
- [1] Singh A, Kumar P, Sarvagalla S, Bharadwaj T, Nayak N, Coumar MS, Giri R, Garg N. Functional inhibition of c-Myc using novel inhibitors identified through "hot spot" targeting. J Biol Chem. 2022 May;298(5):101898. View Source
